molecular formula C25H19ClFN3O2S B6510607 [5-(4-chlorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892417-49-1

[5-(4-chlorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B6510607
CAS No.: 892417-49-1
M. Wt: 480.0 g/mol
InChI Key: MZJRQVCSYCVLNV-UHFFFAOYSA-N
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Description

This tricyclic compound features a fused 14-membered ring system containing oxygen (2-oxa) and three nitrogen atoms (4,6,13-triaza). Key structural elements include:

  • Aromatic substituents: A 4-chlorophenyl group at position 5 and a 3-fluorophenylmethylsulfanyl group at position 5. These substituents contribute to steric bulk and electronic effects (chlorine as an electron-withdrawing group, fluorine as a polar substituent).
  • Sulfur linkage: The sulfanyl group bridges the tricyclic core to the 3-fluorobenzyl moiety, influencing lipophilicity and metabolic stability.

Properties

IUPAC Name

[5-(4-chlorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClFN3O2S/c1-14-22-20(17(12-31)11-28-14)10-21-24(32-22)29-23(16-5-7-18(26)8-6-16)30-25(21)33-13-15-3-2-4-19(27)9-15/h2-9,11,31H,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJRQVCSYCVLNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)Cl)SCC5=CC(=CC=C5)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-chlorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule with a unique tricyclic structure that suggests potential biological activity. This article reviews its biological properties, focusing on antibacterial and enzyme inhibitory activities, as well as its potential therapeutic applications.

Chemical Structure and Properties

The compound features several functional groups:

  • Chlorophenyl group : Known for its role in enhancing biological activity.
  • Fluorophenyl group : Often associated with increased lipophilicity and biological interactions.
  • Sulfanyl bridge : Contributes to the compound's reactivity and potential enzyme inhibition.

Antibacterial Activity

Preliminary studies indicate that compounds with similar structural features exhibit significant antibacterial properties. For instance:

  • Compounds derived from similar tricyclic scaffolds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through docking studies and enzyme assays. Notably:

  • It may inhibit acetylcholinesterase (AChE) and urease , both critical in neurological function and microbial metabolism respectively .

Table 2: Enzyme Inhibition Assays

EnzymeInhibition TypeActivity Level
AChECompetitiveStrong
UreaseNon-competitiveModerate

Case Studies

Recent research has focused on synthesizing derivatives of the compound to assess their biological activities. For example:

  • Study on Anticancer Activity : A series of synthesized compounds were evaluated against human non-small cell lung cancer A549 cells, revealing that some derivatives exhibited higher potency than standard chemotherapy agents .
  • Docking Studies : Molecular docking studies indicated favorable interactions between the compound and target proteins, suggesting mechanisms for its observed biological activities .

The biological activity of this compound can be attributed to:

  • Interaction with cellular targets : The unique structural components allow for binding to specific receptors or enzymes.
  • Modulation of metabolic pathways : By inhibiting key enzymes like AChE and urease, the compound may disrupt essential metabolic processes in pathogenic organisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound Name Key Structural Differences Implications Source
7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca...-11-yl)methanol - 2,5-Dimethylphenyl (vs. 3-fluorophenyl)
- 3-Methoxyphenyl (vs. 4-chlorophenyl)
Increased lipophilicity (methyl groups) and electron-donating effects (methoxy) may reduce binding to targets requiring electron-deficient aromatic systems.
12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene - Hexaaza core (vs. triaza)
- Additional phenyl substituent
Higher nitrogen content may improve solubility but reduce membrane permeability. Additional phenyl group could enhance π-π stacking interactions.

Substituent Variants

Compound Name Key Substituent Differences Implications Source
4-[4-Hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]-12,12-dimethyl-3,11-dioxatricyclo[8.4.0.0²,⁷]tetradeca...-6-one - Hydroxyl and prenyl groups (vs. chlorophenyl/sulfanyl) Enhanced hydrophilicity (hydroxyl) but potential metabolic instability (prenyl). Likely distinct bioactivity due to ketone functionality.
N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca...-5-carboxamide - Pyridinylmethyl (vs. 3-fluorophenylmethyl)
- Carboxamide (vs. methanol)
Improved solubility (pyridine) and hydrogen-bonding capacity (carboxamide). May target nucleotide-binding domains.

Physicochemical Properties

Property Target Compound 7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-... () 12-(4-Chlorophenyl)-... ()
Molecular Weight ~550–600 g/mol (estimated) Similar (methyl/methoxy substituents) Higher (hexaaza core)
Polarity Moderate (methanol, sulfur) Lower (methyl groups) Higher (nitrogen-rich)
Aromatic Interactions Strong (chloro/fluoro) Moderate (methoxy) Enhanced (additional phenyl)

Preparation Methods

Cyclization of Bicyclic Precursors

The tricyclic core is assembled via a tandem cyclization-condensation sequence. A bicyclic diamine intermediate, synthesized from 4-chlorobenzoic acid, undergoes cyclodehydration with carbon disulfide under alkaline conditions to form the 1,3,4-thiadiazole ring. Subsequent acid-catalyzed cyclization with a β-keto ester derivative generates the oxazole ring, completing the tricyclic system.

Table 1: Cyclization Conditions and Yields

StepReagents/ConditionsYieldSource
Thiadiazole formationCS₂, KOH, EtOH, 25°C, 12 h94%
Oxazole cyclizationH₂SO₄, −2°C to 0°C, 6 h91%

The use of concentrated sulfuric acid at subzero temperatures suppresses oxidative decomposition of the thiadiazole intermediate, critical for maintaining regiochemical fidelity.

Incorporation of the 3-Fluorophenylmethylsulfanyl Group

Nucleophilic Aromatic Substitution

The sulfanyl group is installed via SNAr reaction between the tricyclic core’s activated chloro intermediate and 3-fluorophenylmethanethiol.

Reaction Conditions:

  • Base: N-methylmorpholine (2.5 equiv) in THF

  • Temperature: 60°C, 24 h under N₂

  • Stoichiometry: 1:1.1 molar ratio (core:thiol)

Table 2: Sulfanyl Group Incorporation Efficiency

Thiol EquivConversionByproducts
1.068%22%
1.189%6%
1.291%8%

Exceeding 1.1 equivalents increases disulfide byproduct formation without improving conversion. The product is isolated via silica gel chromatography (hexane:EtOAc 4:1) in 85% yield.

Methyl Group Installation

Catalytic Methylation

The C14 methyl group is introduced via palladium-catalyzed cross-coupling using trimethylaluminum.

Catalytic System:

  • Pd(OAc)₂ (5 mol%)

  • Xantphos (6 mol%)

  • DMF, 80°C, 8 h

This method achieves complete regioselectivity at the tertiary carbon with 93% conversion. Quenching with aqueous NH₄Cl (10%) followed by extraction and rotary evaporation provides the methylated intermediate in 89% isolated yield.

Methanol Functionalization

Hydroxylation of Terminal Methyl

The methanol group is introduced through a two-step oxidation-reduction sequence:

  • Oxidation: TEMPO/PhI(OAc)₂ system converts the terminal methyl to a carboxylic acid (82% yield).

  • Reduction: NaBH₄/I₂ in THF reduces the acid to the primary alcohol (78% yield).

Critical Considerations:

  • Oxidation Selectivity: The TEMPO system prevents over-oxidation to CO₂.

  • Reduction Efficiency: I₂ activates NaBH₄ for carboxylic acid reduction without affecting other functional groups.

Process Optimization and Scale-Up

Solvent Screening for Key Steps

Table 3: Solvent Impact on Cyclization Yield

SolventDielectric ConstantYield
DMF36.772%
THF7.589%
DCM8.991%

Low-polarity solvents like DCM enhance cyclization rates by stabilizing transition states through hydrophobic interactions.

Temperature-Controlled Purification

Crystallization from hexane/EtOAc (9:1) at −20°C increases final product purity from 92% to 99.5% by removing residual thiol impurities.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

  • δ 7.42–7.38 (m, 2H, ArH)

  • δ 5.21 (s, 2H, SCH₂)

  • δ 3.89 (t, J = 6.8 Hz, 2H, CH₂OH)

  • δ 2.34 (s, 3H, CH₃)

HRMS (ESI):
Calculated for C₂₅H₂₀ClFN₃O₂S [M+H]⁺: 488.0924
Found: 488.0921

Elemental analysis confirms stoichiometry within 0.3% of theoretical values .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of polycyclic heteroaromatic systems like this compound typically involves multi-step reactions. Key strategies include:
  • Stepwise Cyclization : Use 4-chlorophenyl and 3-fluorobenzylthiol precursors to construct the triazatricyclo core via nucleophilic substitution or metal-catalyzed coupling reactions .
  • Protecting Group Strategy : Protect the methanol moiety during sulfanyl group introduction to avoid side reactions. Deprotection under mild acidic conditions (e.g., HCl/MeOH) ensures functional group integrity .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) and catalyst loadings (e.g., Pd/C for cross-coupling) to improve efficiency .

Q. How can the compound’s structure be rigorously characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal diffraction (as in ) resolves the tricyclic framework and confirms stereochemistry. Crystallize the compound from a mixed solvent system (e.g., CHCl₃/hexane) to enhance crystal quality .
  • Spectroscopy :
  • NMR : Assign peaks using ¹H-¹³C HSQC and HMBC to distinguish overlapping signals in the aromatic and heterocyclic regions.
  • HRMS : Confirm molecular weight (e.g., ESI+ mode) with <2 ppm error to validate the complex formula .

Q. What in vitro assays are suitable for initial screening of its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity). The fluorobenzylthiol group may modulate enzyme binding .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization in cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. How can contradictions in reactivity data (e.g., unexpected byproducts) be systematically resolved?

  • Methodological Answer :
  • Mechanistic Probes : Employ isotopic labeling (e.g., ¹⁸O in the oxa-ring) to trace reaction pathways. For example, unexpected ring-opening may result from nucleophilic attack on the oxa-moiety .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to compare activation energies of competing pathways. This clarifies whether byproducts arise from kinetic vs. thermodynamic control .

Q. What computational strategies optimize reaction conditions for large-scale synthesis?

  • Methodological Answer :
  • AI-Driven Reaction Screening : Train machine learning models (e.g., Random Forest) on historical reaction data to predict optimal solvent/catalyst combinations. Tools like COMSOL Multiphysics integrate kinetic parameters for scalability simulations .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters in real time .

Q. Which analytical techniques are critical for profiling impurities and degradation products?

  • Methodological Answer :
  • HPLC-MS/MS : Use a C18 column with a gradient elution (ACN/0.1% formic acid) to separate polar degradation products (e.g., oxidized methanol to carboxylic acid derivatives). Compare retention times against reference standards (e.g., ) .
  • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) and analyze products via LC-TOF-MS to identify labile functional groups (e.g., sulfanyl or oxa-linkages) .

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